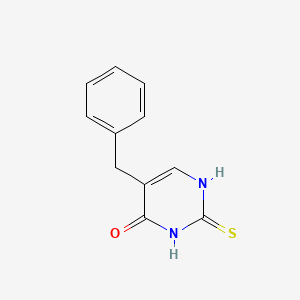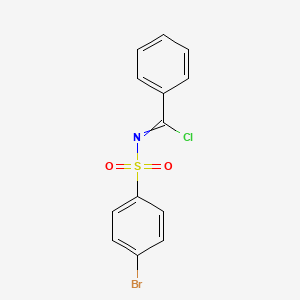
Peratizole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peratizole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This compound, like other pyrazoles, exhibits a range of biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Peratizole can be synthesized through several methods, including:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Condensation Reactions: Another method involves the condensation of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Multicomponent Reactions: These reactions involve the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Peratizole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrazole oxides.
Reduction: Reduction reactions can convert this compound to dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the this compound ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and dihydropyrazoles.
Scientific Research Applications
Peratizole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
Peratizole exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and receptors in biological systems.
Pathways Involved: It can inhibit specific enzymes, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound of peratizole, with similar structural features but different biological activities.
Indazole: Another nitrogen-containing heterocycle with distinct pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity compared to other pyrazoles and indazoles .
Properties
CAS No. |
29952-13-4 |
|---|---|
Molecular Formula |
C17H26N4S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2,4-dimethyl-5-[4-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]butyl]-1,3-thiazole |
InChI |
InChI=1S/C17H26N4S2/c1-13-12-22-17(18-13)21-10-8-20(9-11-21)7-5-4-6-16-14(2)19-15(3)23-16/h12H,4-11H2,1-3H3 |
InChI Key |
HGUWSZPRJQTWJN-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)N2CCN(CC2)CCCCC3=C(N=C(S3)C)C |
Canonical SMILES |
CC1=CSC(=N1)N2CCN(CC2)CCCCC3=C(N=C(S3)C)C |
Key on ui other cas no. |
29952-13-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















